molecular formula C7H4FNS B173716 3-Fluoro-4-mercaptobenzonitrile CAS No. 110888-16-9

3-Fluoro-4-mercaptobenzonitrile

Cat. No.: B173716
CAS No.: 110888-16-9
M. Wt: 153.18 g/mol
InChI Key: XQILTZVEPXZDKI-UHFFFAOYSA-N
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Description

3-Fluoro-4-mercaptobenzonitrile: is an organic compound with the molecular formula C7H4FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a thiol group at the fourth position

Scientific Research Applications

3-Fluoro-4-mercaptobenzonitrile has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-mercaptobenzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with sulfhydryl groups in proteins, forming covalent bonds that can alter the protein’s structure and function. For instance, it can inhibit the activity of enzymes that rely on free thiol groups for their catalytic activity. Additionally, this compound can interact with metal ions in metalloproteins, potentially affecting their catalytic properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways by modifying the activity of key signaling proteins. For example, it can inhibit the activity of protein tyrosine phosphatases, leading to altered phosphorylation states of signaling proteins and subsequent changes in cell behavior. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of cysteine residues in proteins, leading to changes in protein structure and function. This compound can also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and altering their ability to regulate transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels. The involvement of this compound in these pathways highlights its potential impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes. The precise localization of this compound within cells determines its specific biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-mercaptobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzonitrile with thiourea, followed by hydrolysis to yield the desired product. Another method includes the reaction of 4-fluorobenzonitrile with sodium sulfide or sodium hydrogen sulfide in the presence of an inert organic solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-mercaptobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-mercaptobenzonitrile is unique due to the combination of its fluorine, thiol, and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQILTZVEPXZDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110888-16-9
Record name 3-fluoro-4-sulfanylbenzonitrile
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